molecular formula C10H18O6S2 B14708213 Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- CAS No. 20636-88-8

Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-

Cat. No.: B14708213
CAS No.: 20636-88-8
M. Wt: 298.4 g/mol
InChI Key: GLBNFSWZBCLODW-UHFFFAOYSA-N
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Description

Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- is a complex organic compound with a unique structure that includes ethene and ethanediylbis(oxy) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- typically involves the reaction of ethene with ethanediylbis(oxy) and ethanediylsulfonyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-.

Chemical Reactions Analysis

Types of Reactions

Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols.

    Substitution: The ethanediylbis(oxy) groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted ethanediylbis(oxy) derivatives.

Scientific Research Applications

Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethanediylbis(oxy) groups may also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Similar structure but lacks the sulfonyl groups.

    Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis[2,2-difluoro-]: Contains difluoro groups instead of sulfonyl groups.

    Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains benzene rings instead of ethene groups.

Uniqueness

Ethene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis- is unique due to the presence of both ethanediylbis(oxy) and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

20636-88-8

Molecular Formula

C10H18O6S2

Molecular Weight

298.4 g/mol

IUPAC Name

1,2-bis(2-ethenylsulfonylethoxy)ethane

InChI

InChI=1S/C10H18O6S2/c1-3-17(11,12)9-7-15-5-6-16-8-10-18(13,14)4-2/h3-4H,1-2,5-10H2

InChI Key

GLBNFSWZBCLODW-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CCOCCOCCS(=O)(=O)C=C

Origin of Product

United States

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